molecular formula C22H19ClO2 B8657988 2-((1R,4r)-4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione

2-((1R,4r)-4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione

Cat. No. B8657988
M. Wt: 350.8 g/mol
InChI Key: CHXRCCJFHHYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07847127B2

Procedure details

A mixture of 14.17 g silver nitrate (0.0838 moles) in 200 ml water, and 100 g (0.419 moles) trans-4-(4-chlorophenyl)cyclohexane carboxylic acid were prepared. To this mixture acetonitrile 500 ml was added under stirring and heated to reflux. 80 g (0.506 moles) 1,4-naphthoquinone was then added. 239 g (1.048 moles) ammonium persulfate dissolved in 600 ml water was added drop-wise to the stirred solution and continued reflux for half an hour. The reaction solution was then cooled to 30-32° C. and extracted with methylene chloride. The organic layer was first washed with water, followed with 10% sodium carbonate aqueous solution, and further with water until neutral pH. The organic layer was distilled to eliminate methylene chloride, stirred in acetonitrile, and filtered. The solid obtained was crystallized from acetonitrile to obtain 29.8 g of the trans isomer of Formula II (20.3% yield). M.P. 147- 149° C. (uncorrected).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
239 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
14.17 g
Type
catalyst
Reaction Step Four
Yield
20.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C@H:8]2[CH2:13][CH2:12][C@H:11]([C:14](O)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(#N)C.[C:20]1(=[O:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23](=[O:30])[CH:22]=C1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([C:14]3[C:20](=[O:31])[C:29]4[C:24]([C:23](=[O:30])[CH:22]=3)=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Three
Name
Quantity
239 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[C@@H]1CC[C@H](CC1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
14.17 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31 (± 1) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
was added drop-wise to the stirred solution
TEMPERATURE
Type
TEMPERATURE
Details
continued reflux for half an hour
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was first washed with water
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled
STIRRING
Type
STIRRING
Details
stirred in acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)C=1C(C2=CC=CC=C2C(C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.